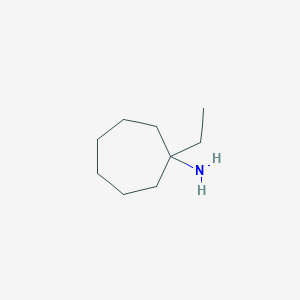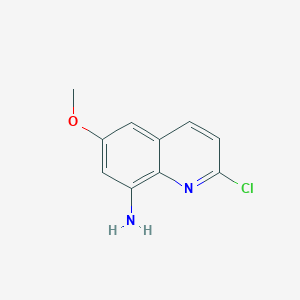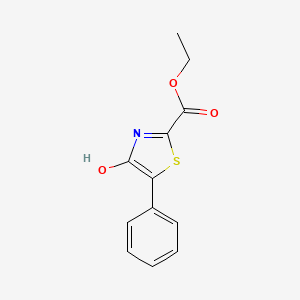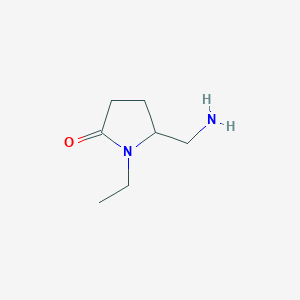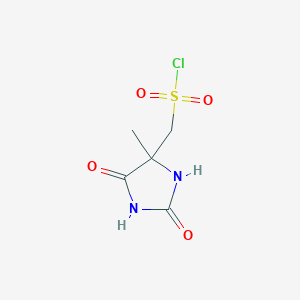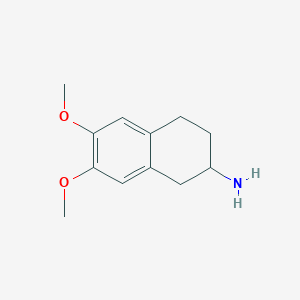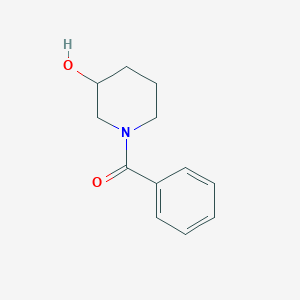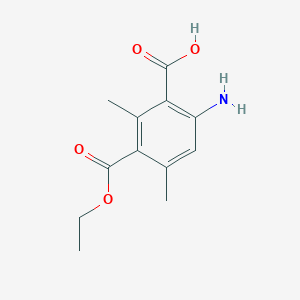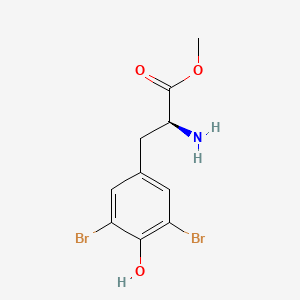
3',5'-dibromo-L-tyrosine methyl ester
Overview
Description
3’,5’-Dibromo-L-tyrosine methyl ester is a brominated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two bromine atoms at the 3’ and 5’ positions of the tyrosine aromatic ring, and a methyl ester group at the carboxyl end. It has the molecular formula C11H13Br2NO3 and a molecular weight of 367.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-dibromo-L-tyrosine methyl ester typically involves the bromination of L-tyrosine followed by esterification. One common method involves the reaction of L-tyrosine with bromine in an acidic medium to introduce bromine atoms at the 3’ and 5’ positions. The resulting 3’,5’-dibromo-L-tyrosine is then treated with methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of 3’,5’-dibromo-L-tyrosine methyl ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dibromo-L-tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, converting the compound back to L-tyrosine methyl ester.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine methyl ester.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used
Scientific Research Applications
3’,5’-Dibromo-L-tyrosine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3’,5’-dibromo-L-tyrosine methyl ester involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with proteins, potentially inhibiting enzyme activity. The compound may also interfere with signaling pathways by modifying tyrosine residues in proteins, affecting their function and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-L-tyrosine: A monobrominated derivative with similar properties but less steric hindrance.
L-tyrosine methyl ester: The non-brominated form, which lacks the unique reactivity conferred by the bromine atoms.
3,5-Diiodo-L-tyrosine methyl ester: An iodinated analogue with different reactivity and biological activity
Uniqueness
3’,5’-Dibromo-L-tyrosine methyl ester is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it a valuable tool in chemical synthesis and biological studies, offering distinct advantages over its non-brominated and monobrominated counterparts .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWDKTXRPGESF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


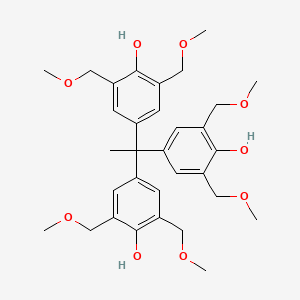

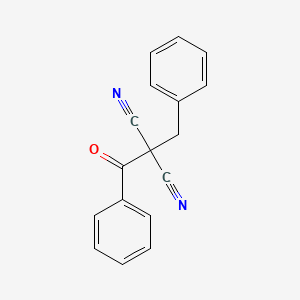
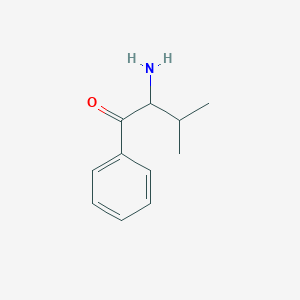

![2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B3278197.png)
